(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098025-21-7
VCID: VC3144998
InChI: InChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
SMILES: C1CCC(C1)N2C=CN3C2=CC(=N3)CO
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

CAS No.: 2098025-21-7

Cat. No.: VC3144998

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol - 2098025-21-7

Specification

CAS No. 2098025-21-7
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name (1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanol
Standard InChI InChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Standard InChI Key RQPZPZBDPNRQQC-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=CN3C2=CC(=N3)CO
Canonical SMILES C1CCC(C1)N2C=CN3C2=CC(=N3)CO

Introduction

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This class of compounds is characterized by a fused ring structure containing both imidazole and pyrazole moieties. The compound features a cyclopentyl group at the 1-position of the imidazole ring and a methanol group attached at the 6-position of the pyrazole ring. This unique structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step organic reactions. The general approach includes:

  • Formation of Imidazo[1,2-b]pyrazole Core:

    • This involves the condensation of appropriate precursors to form the imidazo[1,2-b]pyrazole ring system.

  • Introduction of Cyclopentyl Group:

    • The cyclopentyl group is introduced at the 1-position of the imidazole ring through alkylation reactions.

  • Attachment of Methanol Group:

    • The methanol group is attached at the 6-position of the pyrazole ring, often through nucleophilic substitution or reduction reactions.

Biological Activities and Applications

Compounds within the imidazo[1,2-b]pyrazole class have shown diverse biological activities, including anticancer and antimicrobial properties. While specific data on (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is limited, its structural similarity to other active compounds suggests potential applications in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructureUnique Features
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamineContains an isopropyl group and a methanamine groupEnhances lipophilicity and biological activity
N-IsopropylimidazoleSimplified structure without pyrazoleReduced complexity, potential for different biological targets
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolCyclopentyl group at the 1-position and methanol at the 7-positionDifferent substitution pattern affecting solubility and activity

Research Findings and Future Directions

While detailed research findings specific to (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol are scarce, the compound's structural features suggest potential for biological activity. Future studies should focus on its synthesis optimization, biological evaluation, and interaction with various biological targets to fully explore its therapeutic potential.

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